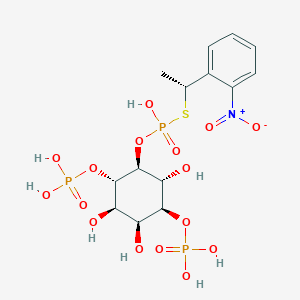
Caged 5-thio-insp3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Caged 5-thio-insp3, also known as this compound, is a useful research compound. Its molecular formula is C14H22NO16P3S and its molecular weight is 585.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Inositol - Inositol Phosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
Photolysis Mechanism
The primary reaction of caged 5-thio-InsP3 involves photolysis, where exposure to light leads to the cleavage of the caging group, releasing the active molecule, inositol trisphosphate (InsP3). This reaction can be summarized as follows:
Caged 5 thio InsP3light5 thio InsP3+caging by products
This photochemical reaction is critical for studying the dynamics of calcium signaling within cells.
Kinetics of Calcium Release
Research indicates that this compound can effectively induce calcium release from intracellular stores. The kinetics of this release is influenced by the concentration of InsP3 produced following photolysis. Studies have shown that at concentrations greater than 0.1−0.2μM, significant calcium flux occurs, with rapid activation observed at higher concentrations .
Comparison with Other Caged Compounds
When comparing this compound to other caged derivatives, such as caged inositol 1,4,5-trisphosphate (InsP3), it is noted that the former may exhibit different kinetics and efficacy in triggering calcium release due to its unique structural modifications .
| Caged Compound | Photolysis Product | Calcium Release Threshold | Kinetics |
|---|---|---|---|
| This compound | 5-thio-InsP3 | >0.1 - 0.2 μM | Rapid at high [InsP3] |
| Caged InsP3 | InsP3 | >0.4 μM | Variable |
Flash Photolysis Studies
In experiments involving flash photolysis, researchers have measured the rate of change of intracellular calcium concentration (d[Ca2+]i/dt) following the release of InsP3 from its caged form. These studies reveal that the latency period for calcium release decreases significantly as the concentration of InsP3 increases, indicating a more efficient response at higher levels .
Stability and Metabolism
The stability of this compound compared to its non-caged counterpart is crucial for its application in live-cell imaging and physiological studies. The metabolic pathways that degrade InsP3 also influence how long the active form remains effective post-release. Research suggests that while caged derivatives provide a controlled release mechanism, they must be carefully designed to avoid rapid degradation once released into the cellular environment .
Properties
CAS No. |
165036-14-6 |
|---|---|
Molecular Formula |
C14H22NO16P3S |
Molecular Weight |
585.3 g/mol |
IUPAC Name |
[(1R)-1-(2-nitrophenyl)ethyl]sulfanyl-[(1S,2R,3S,4S,5R,6S)-2,4,5-trihydroxy-3,6-diphosphonooxycyclohexyl]oxyphosphinic acid |
InChI |
InChI=1S/C14H22NO16P3S/c1-6(7-4-2-3-5-8(7)15(19)20)35-34(27,28)31-14-11(18)12(29-32(21,22)23)9(16)10(17)13(14)30-33(24,25)26/h2-6,9-14,16-18H,1H3,(H,27,28)(H2,21,22,23)(H2,24,25,26)/t6-,9+,10-,11-,12+,13+,14+/m1/s1 |
InChI Key |
GPGJXNYNJPMDTP-MOWZACQSSA-N |
SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])SP(=O)(O)OC2C(C(C(C(C2OP(=O)(O)O)O)O)OP(=O)(O)O)O |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1[N+](=O)[O-])SP(=O)(O)O[C@H]2[C@@H]([C@H]([C@H]([C@H]([C@@H]2OP(=O)(O)O)O)O)OP(=O)(O)O)O |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])SP(=O)(O)OC2C(C(C(C(C2OP(=O)(O)O)O)O)OP(=O)(O)O)O |
Key on ui other cas no. |
165036-14-6 |
Synonyms |
(S)-isomer of 2-(S-(1-(2-nitrophenyl)ethyl)thiophosphoryloxy)inositol 1,4-bis(dihydrogen phosphate) 2-(S-(1-(2-nitrophenyl)ethyl)thiophosphoryloxy)inositol 1,4-bis(dihydrogen phosphate) caged 5-thio-InsP3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















